molecular formula C11H23NO2 B8512013 3-Octyllactamide

3-Octyllactamide

Cat. No.: B8512013
M. Wt: 201.31 g/mol
InChI Key: FOLPEJFHWWGOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Octyllactamide is an organic compound with the molecular formula C11H23NO2. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its hydroxyl group (-OH) attached to the carbon chain, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Octyllactamide can be synthesized through various methods. One common approach involves the reaction of 2-hydroxyundecanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced techniques such as electrosynthesis. This method is favored for its sustainability and efficiency, as it minimizes the use of hazardous reagents and reduces waste .

Chemical Reactions Analysis

Types of Reactions

3-Octyllactamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxoundecanamide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-Oxoundecanamide

    Reduction: 2-Hydroxyundecylamine

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-Octyllactamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Octyllactamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in the degradation of endocannabinoids. This inhibition can modulate various physiological processes, including pain perception and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxydecanoamide
  • 2-Hydroxyundecanoic acid
  • 2-Hydroxyundecylamine

Uniqueness

3-Octyllactamide is unique due to the presence of both a hydroxyl group and an amide group in its structure. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that lack one of these functional groups .

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

2-hydroxyundecanamide

InChI

InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10(13)11(12)14/h10,13H,2-9H2,1H3,(H2,12,14)

InChI Key

FOLPEJFHWWGOGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C(=O)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 g of N-octyllactamide were admixed with 1 g of 45% KOH in a pressurized reactor and dried for one hour at 115° C. and reduced pressure. Then, at 130° C., 3 mol equivalents of ethylene oxide were metered in over 40 minutes and the product was kept for a further 45 minutes at this temperature for a post reaction time. After cooling to room temperature, the mixture was neutralized with lactic acid. The product was obtained in the form of a clear, brownish liquid. Using 1H-NMR analysis, an addition of 3.1 mol of ethylene oxide per mol of octyllactamide was determined.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.1 mol
Type
reactant
Reaction Step Three
Name
octyllactamide
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0 (± 1) mol
Type
reactant
Reaction Step Three

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